5-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride
Description
Properties
IUPAC Name |
5-chloro-1-methylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2N2O2S/c1-8-4(5)3(2-7-8)11(6,9)10/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHDMSJCTJKFHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Procedure
5-Chloro-1-methyl-1H-pyrazole is dissolved in chloroform under a nitrogen atmosphere. Chlorosulfonic acid is added dropwise at 0°C to minimize side reactions. The mixture is then heated to 60°C for 10 hours to form the intermediate sulfonic acid. Thionyl chloride is introduced at this temperature, facilitating conversion to the sulfonyl chloride via nucleophilic acyl substitution. The reaction is quenched with ice-cold water, and the product is extracted into dichloromethane, dried over sodium sulfate, and concentrated under reduced pressure.
Optimization of Reaction Conditions
Key parameters influencing yield include solvent choice, temperature, and stoichiometry. Data from ACS Omega (Table 1) demonstrate that chloroform outperforms dichloromethane (DCM), yielding 90% product at 60°C over 12 hours. Elevated temperatures (>50°C) accelerate the reaction but risk decomposition, necessitating precise control.
Table 1: Solvent and Temperature Effects on Sulfonylation Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Chloroform | 60 | 12 | 90 |
| DCM | 60 | 24 | 78 |
| DCM | 25–30 | 24 | 55 |
Alternative Chlorination Strategies
Phase Transfer Catalysis in Fluorinated Systems
A patent by US20150353502A1 highlights the role of tetrabutylammonium hydrogen sulfate in accelerating fluorination reactions. Although focused on 5-fluoro derivatives, the principles of phase transfer catalysis (PTC) could enhance chlorination efficiency. For example, PTC might stabilize reactive intermediates during thionyl chloride addition, reducing reaction times.
Critical Analysis of Methodologies
Yield and Purity Considerations
The chlorosulfonic acid/thionyl chloride route consistently delivers yields exceeding 85% with high purity (>90% w/w). In contrast, POCl₃-based methods face challenges in selectivity, often requiring rigorous purification. Nuclear magnetic resonance (NMR) data from the ACS Omega study confirm structural integrity, with characteristic peaks at δ=3.7 ppm (methyl group) and δ=9.8 ppm (sulfonyl chloride).
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonic Acids: Resulting from oxidation reactions.
Thioethers: Formed through substitution with thiols.
Scientific Research Applications
Chemistry: 5-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an intermediate in the synthesis of biologically active molecules. It has shown promise in the development of antimicrobial, anticancer, and anti-inflammatory agents .
Industry: The compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable in the synthesis of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of 5-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is harnessed in the synthesis of complex molecules, where the compound serves as a key intermediate .
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-4-sulfonyl chloride: Lacks the chloro substituent, resulting in different reactivity and applications.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Contains a phenyl group and an aldehyde functional group, leading to distinct chemical properties and uses.
Uniqueness: 5-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of both a chloro and a sulfonyl chloride group. This combination imparts specific reactivity patterns, making it a valuable intermediate in the synthesis of diverse chemical entities .
Biological Activity
5-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride is a sulfonyl chloride derivative of pyrazole, characterized by its reactive sulfonyl chloride functional group. Its molecular formula is C₄H₄Cl₂N₂O₂S, with a molecular weight of 215.06 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer properties.
The compound is known for its high reactivity due to the sulfonyl chloride group, which can participate in various chemical reactions including:
- Nucleophilic Substitution Reactions : The sulfonyl chloride can be replaced by nucleophiles such as amines and alcohols.
- Oxidation and Reduction Reactions : It can be oxidized to form sulfonic acids or reduced to yield sulfonamides.
These reactions make it a valuable intermediate in the synthesis of more complex heterocyclic compounds used in pharmaceuticals and specialty chemicals .
Anti-inflammatory Properties
Pyrazole derivatives are frequently investigated for their anti-inflammatory effects. Some studies have highlighted the potential of similar compounds to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For example, certain pyrazole derivatives have shown selective COX-2 inhibitory activity with promising therapeutic indices . While direct data on this compound's anti-inflammatory effects are scarce, its structural analogs suggest potential in this area.
Synthesis and Testing
A study synthesized a series of pyrazole derivatives and evaluated their biological activities. The results indicated that some compounds exhibited significant antimicrobial activity against clinical isolates of bacteria. For example, a related compound showed effectiveness against both Gram-positive (e.g., MSSA) and Gram-negative strains (e.g., P. aeruginosa) .
| Compound Name | Activity Type | Target Organisms | Results |
|---|---|---|---|
| This compound | Antimicrobial | MSSA, E. coli | Limited direct data available |
| Related Pyrazole Derivative | Antimicrobial | MRSA, P. aeruginosa | Significant zone of inhibition |
| Pyrazole Analog | Anti-inflammatory | COX-2 Inhibition | IC50 values ranging from 0.034 to 0.052 μM |
The biological activity of this compound is largely attributed to its ability to act as an electrophile. The sulfonyl chloride group allows it to form covalent bonds with nucleophiles in biological systems, potentially modifying proteins and enzymes that could alter their function . This reactivity is crucial for its application in drug design and development.
Q & A
Q. What are the common synthetic routes for 5-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step functionalization of pyrazole cores. For example, 5-chloropyrazole derivatives can be prepared via nucleophilic substitution or condensation reactions. Key steps include:
- Reacting 3-bromo-5-chloropyrazole with trifluoromethyl chloride under controlled alkaline conditions to introduce sulfonyl groups .
- Using solvents like ethanol or methanol with catalysts such as K₂CO₃ to optimize reaction rates and yields (e.g., 77–89% yields achieved in pyrazole-4-carboxylate derivatives) .
- Monitoring reaction time (9–13 hours) and temperature (reflux conditions) to prevent side reactions .
Purity is validated via melting point analysis and spectroscopic techniques (e.g., IR, mass spectrometry) .
Q. How is spectroscopic characterization (e.g., IR, NMR, mass spectrometry) utilized to confirm the structure of this compound and its derivatives?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl chloride S=O stretches at ~1350–1150 cm⁻¹) .
- ¹H/¹³C NMR : Resolves methyl and pyrazole ring protons (e.g., 1-methyl groups appear as singlets at δ 3.8–4.0 ppm) .
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns (e.g., [M+H]+ peaks for pyrazole sulfonamides) .
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N, S content) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to address low yields in specific reaction steps?
- Methodological Answer :
- Catalyst Screening : Test alternative bases (e.g., NaH vs. K₂CO₃) to enhance nucleophilic substitution efficiency .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures facilitate hydrolysis .
- Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) minimizes decomposition during sulfonation .
- Purification : Use column chromatography or recrystallization to isolate high-purity products .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data for pyrazole sulfonyl chloride derivatives?
- Methodological Answer :
- X-ray Crystallography : Compare experimental crystal structures (e.g., bond lengths, angles) with DFT-optimized geometries to validate computational models .
- Dynamic NMR Studies : Investigate conformational flexibility (e.g., hindered rotation of sulfonyl groups) that may explain discrepancies in peak splitting .
- Multivariate Analysis : Apply statistical tools to correlate substituent electronic effects (e.g., Hammett σ values) with observed spectral shifts .
Q. How should pharmacological activity assays be designed to evaluate pyrazole sulfonyl chloride derivatives for anticonvulsant or anti-inflammatory potential?
- Methodological Answer :
- In Vivo Models : Use maximal electroshock (MES) and pentylenetetrazol (scPTZ) tests in rodents to assess anticonvulsant activity .
- Dose-Response Studies : Administer compounds orally (1% CMC suspension) at 30–100 mg/kg doses to determine ED₅₀ values .
- Ulcerogenicity Screening : Perform histopathological analysis after intraperitoneal administration to assess gastrointestinal toxicity .
Q. What are the key considerations for synthesizing pyrazole sulfonamide derivatives via nucleophilic substitution?
- Methodological Answer :
- Nucleophile Reactivity : Prioritize amines with strong nucleophilicity (e.g., alkylamines over arylamines) to improve substitution rates .
- Leaving Group Optimization : Replace chloride with tosyl or mesyl groups to enhance electrophilicity at the sulfonyl center .
- pH Control : Maintain mildly alkaline conditions (pH 8–9) to deprotonate amines without hydrolyzing the sulfonyl chloride .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
